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molecular formula C6H2BrCl2F B1268532 1-Bromo-2,5-dichloro-3-fluorobenzene CAS No. 202865-57-4

1-Bromo-2,5-dichloro-3-fluorobenzene

Cat. No. B1268532
M. Wt: 243.88 g/mol
InChI Key: CAYJMDVKWMVOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781454B2

Procedure details

Methanol (5 mL) was added to potassium tert-butoxide (3.94 g, 123 mmol) suspended in toluene/DMPU (3:1, 240 mL), and the mixture was placed in an oil bath at 80° C. under N2 with a reflux condenser for 25 minutes to obtain a solution. The solution was then allowed to cool to room temperature under N2, after which 1-bromo-2,5-dichloro-3-fluorobenzene (10 g, 41 mmol) was added dropwise to the solution and the resulting suspension was placed in an oil bath at 80° C. under N2. After 4 hours, the reaction mixture was allowed to cool to room temperature and was then diluted with hexanes (200 mL) and water (100 mL). The layers were separated and the aqueous layer was extracted with hexanes (200 mL). The combined organic portions were washed with water (3×300 mL), dried (MgSO4), filtered and concentrated to give the title compound. 1H NMR (CDCl3) δ 7.20 (m, 1H), 6.80 (m, 1H), 3.90 (s, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
toluene DMPU
Quantity
240 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.C[C:4](C)([O-:6])C.[K+].[Br:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12](F)[C:11]=1[Cl:18]>C1(C)C=CC=CC=1.CN1C(=O)N(C)CCC1.O>[Br:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([O:6][CH3:4])[C:11]=1[Cl:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
3.94 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)F)Cl
Step Three
Name
toluene DMPU
Quantity
240 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CN1CCCN(C1=O)C
Step Four
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
the resulting suspension was placed in an oil bath at 80° C. under N2
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexanes (200 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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